

5-Fluoro-2-(trifluoromethyl)benzonitrile

molecular structure and weight

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Compound of Interest

Compound Name:	5-Fluoro-2-(trifluoromethyl)benzonitrile
Cat. No.:	B1302123

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A Technical Overview of 5-Fluoro-2-(trifluoromethyl)benzonitrile

For researchers, scientists, and professionals in drug development, **5-Fluoro-2-(trifluoromethyl)benzonitrile** is a significant fluorinated building block in organic synthesis. Its distinct chemical properties make it a valuable intermediate in the creation of complex organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This document provides a concise technical summary of its molecular structure and key physicochemical properties.

Physicochemical Data

The fundamental molecular and physical properties of **5-Fluoro-2-(trifluoromethyl)benzonitrile** are summarized in the table below. These values are critical for its application in chemical synthesis and for the characterization of resulting compounds.

Property	Value
Molecular Formula	C ₈ H ₃ F ₄ N ^[1] ^[2]
Molecular Weight	189.11 g/mol ^[1] ^[2]
CAS Number	240800-45-7 ^[1] ^[2]
Appearance	Colorless to light yellow liquid ^[2]
Predicted Boiling Point	196.4 ± 35.0 °C ^[2]
Predicted Density	1.37 ± 0.1 g/cm ³ ^[2]

Molecular Structure

The molecular architecture of **5-Fluoro-2-(trifluoromethyl)benzonitrile** consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1, a trifluoromethyl group (-CF₃) at position 2, and a fluorine atom (-F) at position 5. This specific arrangement of substituents dictates the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Molecular structure of **5-Fluoro-2-(trifluoromethyl)benzonitrile**.

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References

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